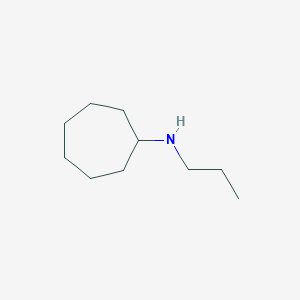
4-异氰酸基-2-(三氟甲基)苯腈
概述
描述
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H3F3N2O . It is used as a reagent to synthesize thioimidazolinone compounds and is a potential anti-prostate cancer drug . It is also used as an intermediate of enzalutamide .
Synthesis Analysis
The synthesis of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” involves the addition of 4-Amino-2-trifluoromethylbenzonitrile into a well-stirred heterogeneous mixture of thiophosgene in water at room temperature . The reaction medium is then extracted with chloroform .
Molecular Structure Analysis
The molecular weight of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” is 212.13 g/mol . The InChI string representation of its structure is “InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H” and its canonical SMILES representation is "C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N" .
Chemical Reactions Analysis
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is used as a reagent in the synthesis of thioimidazolinone compounds . It is also used as an intermediate in the synthesis of enzalutamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” include a molecular weight of 212.13 g/mol , a topological polar surface area of 53.2 Ų , and a complexity of 324 .
科学研究应用
硫代咪唑啉酮化合物的合成
4-异氰酸基-2-(三氟甲基)苯腈作为试剂用于合成硫代咪唑啉酮化合物,这些化合物因其潜在的抗癌特性而被探索,特别是针对前列腺癌 .
恩杂鲁胺的中间体
该化合物是恩杂鲁胺合成的中间体,恩杂鲁胺是一种用于治疗前列腺癌的药物 .
药物中间体
它用作药物中间体,但搜索结果中未详细说明该领域的具体应用 .
二苯硫醚的合成
未来方向
The search results do not provide specific information on the future directions of “4-Isocyanato-2-(trifluoromethyl)benzonitrile”. However, given its use as a reagent in the synthesis of potential anti-prostate cancer drugs , it may continue to be an area of interest in pharmaceutical research.
作用机制
Target of Action
It’s known to be used as a reagent in the synthesis of thioimidazolinone compounds .
Mode of Action
It’s known to be used as a reagent in chemical synthesis, suggesting it may interact with other compounds to form new substances .
Biochemical Pathways
As a reagent, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Result of Action
It’s known to be used in the synthesis of thioimidazolinone compounds and as an intermediate of enzalutamide, a potential anti-prostate cancer drug .
Action Environment
The action of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can be influenced by environmental factors. For instance, it is recommended to store this compound under inert gas and at a temperature between 2-8°C . This suggests that the compound’s stability, efficacy, and action could be affected by factors such as exposure to oxygen and temperature .
生化分析
Biochemical Properties
4-Isocyanato-2-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. The interaction with enzymes can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Isocyanato-2-(trifluoromethyl)benzonitrile can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Isocyanato-2-(trifluoromethyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 4-Isocyanato-2-(trifluoromethyl)benzonitrile can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to 4-Isocyanato-2-(trifluoromethyl)benzonitrile can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, including organ damage, inflammation, and changes in metabolic function. Threshold effects are often observed, where a specific dose level leads to a significant change in the observed effects .
Metabolic Pathways
4-Isocyanato-2-(trifluoromethyl)benzonitrile is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. The interaction with cofactors and other enzymes can also influence the overall metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Isocyanato-2-(trifluoromethyl)benzonitrile within cells and tissues are critical for its biological effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
4-Isocyanato-2-(trifluoromethyl)benzonitrile can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization can influence its activity and function. For instance, localization to the nucleus can affect gene expression, while localization to the mitochondria can impact cellular metabolism and energy production. Targeting signals or post-translational modifications may direct 4-Isocyanato-2-(trifluoromethyl)benzonitrile to specific subcellular compartments .
属性
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKAMKMDZEEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453867 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143782-18-7 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
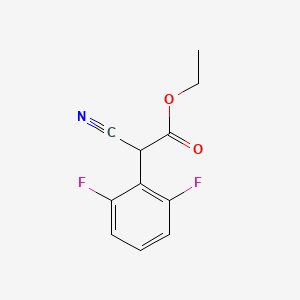
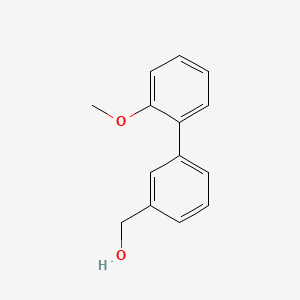


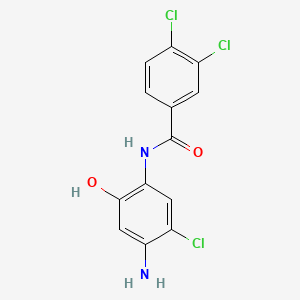
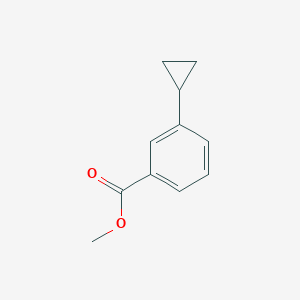



![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)


![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
